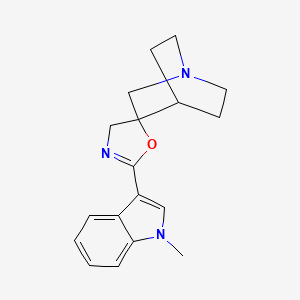![molecular formula C18H16N2O2 B12292597 4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)
4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
KCL 440 se puede sintetizar a través de una serie de reacciones químicas que involucran los materiales de partida y reactivos apropiadosLas condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza del producto final .
Métodos de Producción Industrial
La producción industrial de KCL 440 implica la ampliación de los procedimientos de síntesis de laboratorio a volúmenes mayores. Esto requiere un control cuidadoso de los parámetros de reacción y los procesos de purificación para garantizar una calidad y un rendimiento constantes. El uso de reactores automatizados y técnicas de purificación avanzadas, como la cromatografía, son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
KCL 440 experimenta varias reacciones químicas, que incluyen:
Oxidación: KCL 440 puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en KCL 440, alterando potencialmente su actividad biológica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de KCL 440 incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de KCL 440 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de isoquinolinona, mientras que las reacciones de sustitución pueden producir una variedad de análogos con diferentes sustituyentes en el anillo aromático .
Aplicaciones Científicas De Investigación
KCL 440 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
KCL 440 ejerce sus efectos inhibiendo la poli (ADP-ribosa) polimerasa-1 (PARP-1), una enzima involucrada en la reparación del daño del ADN. Al inhibir PARP-1, KCL 440 evita la reparación de las rupturas de cadena sencilla en el ADN, lo que lleva a la acumulación de daño del ADN y la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas, que dependen en gran medida de PARP-1 para su supervivencia . Los objetivos moleculares y las vías involucradas en la acción de KCL 440 incluyen la vía de respuesta al daño del ADN y la regulación de los procesos de muerte celular .
Comparación Con Compuestos Similares
Compuestos Similares
Olaparib: Otro inhibidor de PARP utilizado en la terapia contra el cáncer.
Rucaparib: Un inhibidor de PARP con mecanismos de acción y aplicaciones terapéuticas similares.
Niraparib: Un inhibidor de PARP utilizado en el tratamiento del cáncer de ovario.
Unicidad de KCL 440
KCL 440 es único debido a su alta potencia y capacidad para penetrar el sistema nervioso central. Esto lo hace particularmente valioso para estudiar los efectos neuroprotectores y las posibles aplicaciones terapéuticas en los trastornos neurológicos .
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-[4-[(dimethylamino)methyl]phenyl]isoquinoline-1,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10H,11H2,1-2H3 |
Clave InChI |
VLSKKLSMYZBDBN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)C2=C3C(=O)C=CC=C3C(=O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


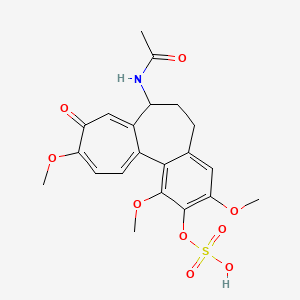
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
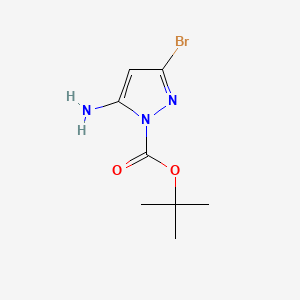

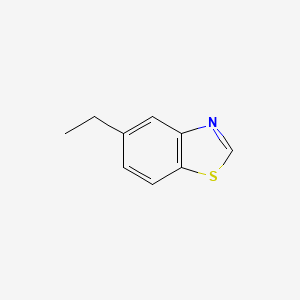
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
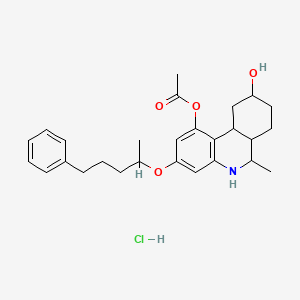

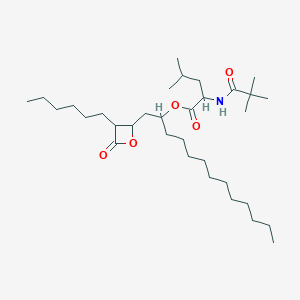
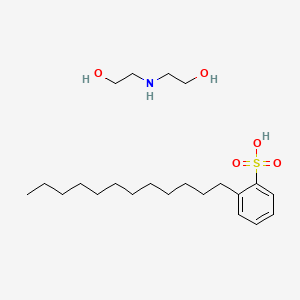
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
